molecular formula C11H14ClNO B1368608 2-Chloro-4-pyridyl 3-methylbutyl ketone CAS No. 898785-67-6

2-Chloro-4-pyridyl 3-methylbutyl ketone

Cat. No.: B1368608
CAS No.: 898785-67-6
M. Wt: 211.69 g/mol
InChI Key: QQKJLIPLUZGHBZ-UHFFFAOYSA-N
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Description

2-Chloro-4-pyridyl 3-methylbutyl ketone is an organic compound with the molecular formula C11H14ClNO It is a derivative of pyridine, characterized by the presence of a chloro group at the second position and a 3-methylbutyl ketone group at the fourth position of the pyridine ring

Preparation Methods

The synthesis of 2-Chloro-4-pyridyl 3-methylbutyl ketone can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with 3-methylbutylmagnesium bromide in the presence of a catalyst such as palladium. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2-Chloro-4-pyridyl 3-methylbutyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Scientific Research Applications

2-Chloro-4-pyridyl 3-methylbutyl ketone has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: It is used in the synthesis of functional materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-pyridyl 3-methylbutyl ketone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The chloro and ketone groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and the nature of the disease being targeted.

Comparison with Similar Compounds

2-Chloro-4-pyridyl 3-methylbutyl ketone can be compared with other pyridine derivatives such as:

    3-Chloro-4-pyridyl 2-methylbutyl ketone: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    2-Chloro-4-pyridyl 3-ethylbutyl ketone: Differing alkyl chain length, which can affect its physical and chemical properties.

    2-Chloro-4-pyridyl 3-methylpropyl ketone: Another structural isomer with distinct reactivity profiles.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical behavior.

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)-4-methylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8(2)3-4-10(14)9-5-6-13-11(12)7-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKJLIPLUZGHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-67-6
Record name 1-Pentanone, 1-(2-chloro-4-pyridinyl)-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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